molecular formula C19H14FNO2 B5868077 2-fluoro-N-(2-phenoxyphenyl)benzamide

2-fluoro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B5868077
M. Wt: 307.3 g/mol
InChI Key: KPIHYZLMJNSIKS-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-phenoxyphenyl)benzamide (CAS 443736-70-7) is a synthetic small molecule with a molecular formula of C19H14FNO2 and a molecular weight of 307.32 g/mol . This compound belongs to the class of N-arylbenzamides, a scaffold frequently investigated in medicinal chemistry for its diverse bioactivity . The structure incorporates fluorine, an atom commonly used in drug discovery to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . The core benzamide structure is recognized as a privileged scaffold in pharmaceutical research. Related derivatives have been explored as novel anti-glioblastoma agents designed to inhibit key enzymatic targets . Furthermore, structurally similar 2-sulfonamidebenzamide analogs have been characterized as positive allosteric modulators of the MrgX1 receptor, a non-opioid target for chronic pain research . The specific research applications for this compound remain to be fully elucidated, making it a compound of interest for probe discovery and structure-activity relationship (SAR) studies within these and other biological domains. WARNING: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIHYZLMJNSIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-phenoxyphenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-fluoro-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Isomers

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
  • Structural Features: Fo24, an isomer of 2-fluoro-N-(2-phenoxyphenyl)benzamide, has fluorine atoms at the 2-position of the benzamide and the 2- and 4-positions of the aniline ring. The crystal structure reveals intermolecular N–H···O hydrogen bonds and C–H···F interactions, forming a layered packing motif .
  • Key Differences: The absence of a phenoxy group in Fo24 reduces steric hindrance, leading to tighter molecular stacking compared to the bulkier 2-phenoxyphenyl substituent in the target compound.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structural Features : Fo23 exhibits fluorine atoms at the 2-position (benzamide) and 2,3-positions (aniline). Its crystal structure shows C–H···O and N–H···O hydrogen bonds, with a planar molecular arrangement .

Chlorinated Analogues

4-Chloro-N-(2-phenoxyphenyl)benzamide
  • Structural Features : This analogue replaces fluorine with chlorine at the 4-position. The crystal structure demonstrates C–H···O hydrogen bonds and C–Cl···π interactions, with a centrosymmetric packing arrangement .
  • Impact of Halogen Substitution : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce polarity but enhance hydrophobic interactions. This may increase membrane permeability in biological systems .
2-Chloro-N-(4-methoxyphenyl)benzamide
  • Key Difference : The antiperpendicular orientation of the N–H bond relative to the chloro substituent contrasts with the syn arrangement in fluorinated derivatives, affecting hydrogen-bonding networks and crystal stability .

Derivatives with Additional Functional Groups

4-Cyano-N-(2-fluorophenyl)benzamide
  • Structural Features: The cyano group introduces a triple bond, increasing molecular rigidity. Quantum chemical analyses predict enhanced dipole moments and altered solubility compared to non-cyano analogues .
2-Amino-6-fluoro-N-phenylbenzamide

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Substituents Hydrogen Bonding Patterns Key Interactions
This compound 2-F (benzamide), 2-phenoxyphenyl N–H···O, C–H···π π-Stacking, van der Waals
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-F (benzamide), 2,4-F (aniline) N–H···O, C–H···F Layered packing
4-Chloro-N-(2-phenoxyphenyl)benzamide 4-Cl (benzamide), 2-phenoxyphenyl C–H···O, C–Cl···π Centrosymmetric packing
4-Cyano-N-(2-fluorophenyl)benzamide 4-CN (benzamide), 2-F (aniline) N–H···O, dipole-dipole Enhanced rigidity

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Answer :
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization post-treatment .
  • RNAi knockdown : Correlate reduced target expression (e.g., DHFR siRNA) with attenuated compound efficacy .

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